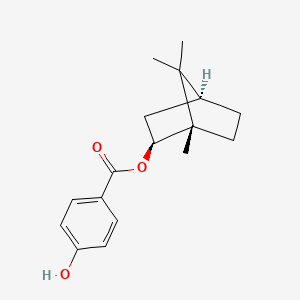
PtdIns-(4,5)-P2(1,2-二棕榈酰)-d62(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PtdIns-(4,5)-P2 (1,2-dipalmitoyl)-d62 (sodium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions of each fatty acyl chain. It is intended for use as an internal standard for the quantification of PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-4,5-P2-(1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns containing deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. This synthetic standard features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphatidylinositol 4-phosphate 5-kinase acting on PtdIns-(4)-P1. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
科学研究应用
植物胁迫反应中的作用
PtdIns-(4,5)-P2在植物对环境胁迫(如盐度和渗透胁迫)的反应中起着至关重要的作用。例如,拟南芥植物在氯化钠、氯化钾和山梨糖醇处理后,PtdIns-(4,5)-P2合成迅速增加。这表明PtdIns-(4,5)-P2是植物用来应对环境挑战的信号通路的一部分,不同于经典的IP3信号通路 (Dewald等,2001)。
细胞信号传导和细胞骨架组织
PtdIns-(4,5)-P2是细胞过程中至关重要的分子,包括细胞骨架的组织和囊泡运输。它与蛋白质的相互作用以及作为脂质激酶和磷酸酶的底物的作用突出了它在细胞生物学中的重要性。这种脂质参与各种细胞功能,使其成为理解细胞生理学和病理学潜在机制的关注对象 (Toker,1998)。
参与突触小泡运输
研究表明,PtdIns-(4,5)-P2在调节突触小泡胞吐和内吞方面至关重要。大脑中PtdIns-(4,5)-P2水平降低及其在神经末梢合成受损会导致突触缺陷。这包括微小电流的变化、突触抑制、较小的可快速释放的囊泡池、延迟的内吞和较慢的循环动力学 (Di Paolo等,2004)。
转铁蛋白回收动力学调节
PtdIns-(4,5)-P2参与转铁蛋白回收动力学的调节。细胞内PtdIns-(4,5)-P2水平的降低会导致转铁蛋白内化及其回收回细胞表面的缺陷。这表明PtdIns-(4,5)-P2在内吞过程中在运输和分类事件中发挥多种作用 (Kim等,2006)。
属性
分子式 |
C41H16D62O19P3 · 3Na |
|---|---|
分子量 |
1099.3 |
InChI |
InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47 |
InChI 键 |
HKWJHKSHEWVOSS-ZOXFJUOSSA-K |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(OCC(COC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2 |
同义词 |
DPPI-4,5-P2-d62; Phosphatidylinositol-4,5-diphosphate C16-d62 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1151791.png)

![2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)benzoate](/img/structure/B1151804.png)

![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)
